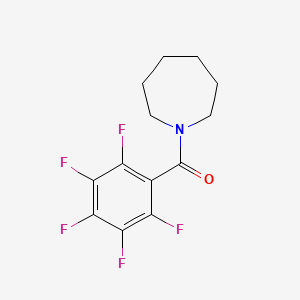

1-(pentafluorobenzoyl)azepane

Description

Structure

3D Structure

Properties

IUPAC Name |

azepan-1-yl-(2,3,4,5,6-pentafluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F5NO/c14-8-7(9(15)11(17)12(18)10(8)16)13(20)19-5-3-1-2-4-6-19/h1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZLFDMKQFVOAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 1 Pentafluorobenzoyl Azepane

Transformations of the Amide Linkage and Carbonyl Group

The amide group in 1-(pentafluorobenzoyl)azepane is the central linkage, and its reactivity is significantly influenced by the strongly electron-withdrawing nature of the pentafluorobenzoyl moiety. Amides are generally characterized by resonance stabilization, which makes them less reactive than other carbonyl derivatives like esters under physiological conditions libretexts.org. However, the carbonyl carbon in this specific molecule is rendered highly electrophilic, predisposing it to certain transformations.

Hydrolytic Stability and Cleavage Pathways

Amides can undergo hydrolysis to yield a carboxylic acid and an amine, a reaction that is typically catalyzed by acid or base and often requires elevated temperatures. For this compound, hydrolysis would cleave the amide bond to produce pentafluorobenzoic acid and azepane.

Pathways:

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen would increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon would form a tetrahedral intermediate, which would then collapse to release the azepanide anion (a very strong base, which would be immediately protonated) and pentafluorobenzoic acid (as a carboxylate salt).

Given the general stability of amides, significant energy input would likely be required for hydrolysis to proceed at an appreciable rate libretexts.org. Studies on other stable pharmaceuticals show that hydrolytic half-lives can exceed one year under typical environmental conditions nih.gov.

| Reaction Condition | Predicted Products |

|---|---|

| Acidic Hydrolysis (H₃O⁺, Δ) | Pentafluorobenzoic acid and Azepane hydrochloride |

| Basic Hydrolysis (OH⁻, Δ) | Pentafluorobenzoate salt and Azepane |

Reductive Transformations and Nucleophilic Additions to the Carbonyl

The carbonyl group of an amide can undergo reduction or nucleophilic addition. The choice of reagent determines the outcome.

Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide carbonyl all the way to a methylene group (-CH₂-). This reaction would transform the amide into a tertiary amine, yielding 1-((pentafluorophenyl)methyl)azepane. The reaction proceeds via a tetrahedral intermediate after hydride attack.

Nucleophilic Addition: The addition of organometallic nucleophiles, such as Grignard reagents or organolithium compounds, to a carbonyl group is a fundamental reaction in organic synthesis masterorganicchemistry.comacademie-sciences.frresearchgate.net. However, with amides, the reaction is more complex than with aldehydes or ketones. A single addition is often difficult to achieve, and the reaction can be sluggish. The initial tetrahedral intermediate formed upon nucleophilic attack is typically unstable and may collapse. In the case of this compound, the high electrophilicity of the carbonyl carbon suggests that nucleophilic attack is feasible libretexts.orgmasterorganicchemistry.com.

| Reagent | Reaction Type | Predicted Major Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Reduction | 1-((pentafluorophenyl)methyl)azepane |

| Organolithium (R-Li) | Nucleophilic Addition | Complex mixture, potential for ketone formation after hydrolysis |

Reactivity of the Pentafluorophenyl Moiety

The pentafluorophenyl ring is a key feature of the molecule, and its chemistry is dominated by its highly electron-deficient nature. This deactivation toward electrophilic aromatic substitution makes it highly activated for nucleophilic aromatic substitution (SNA).

Specific Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution is a widely used reaction for modifying aromatic rings, and it is particularly efficient on polyfluorinated systems harvard.edu. The generally accepted mechanism involves the attack of a nucleophile on the aromatic ring to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group—in this case, a fluoride ion youtube.com.

For pentafluorophenyl groups, substitution occurs preferentially at the para-position (the carbon atom opposite the point of attachment). This preference is due to the superior ability of the C-F bond at the para position to stabilize the negative charge of the intermediate through resonance. An analogous reaction has been observed during the synthesis of a pentafluorobenzoyl ester, where the alkoxide nucleophile displaced the para-fluorine atom in a competitive SNA reaction mdpi.com.

Reactions Involving Fluorine-Activated Aromatic Systems

The strong electron-withdrawing effect of the fluorine atoms makes the aromatic ring susceptible to attack by a wide range of nucleophiles. The reactivity of the leaving group in such SNA reactions is often F > Cl > Br > I, which is the reverse of the trend seen in SN1/SN2 reactions youtube.com. This is because the rate-determining step is typically the nucleophilic attack, which is facilitated by the high electronegativity of fluorine.

Common nucleophiles that can participate in these reactions include:

Oxygen Nucleophiles: Alkoxides and phenoxides.

Nitrogen Nucleophiles: Amines and azides.

Sulfur Nucleophiles: Thiolates.

The reaction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with various nucleophiles successfully yielded products of fluorine substitution, demonstrating the utility of this pathway for creating novel disubstituted benzene derivatives nih.gov. While some recent studies suggest that these reactions may proceed through a concerted mechanism rather than a stepwise one, the outcome of para-substitution on highly fluorinated rings remains a consistent predictive feature harvard.edursc.org.

| Nucleophile (Nu⁻) | Predicted Product Name |

|---|---|

| Methoxide (CH₃O⁻) | 1-((2,3,5,6-tetrafluoro-4-methoxyphenyl)carbonyl)azepane |

| Ammonia (NH₃) | 1-((4-amino-2,3,5,6-tetrafluorophenyl)carbonyl)azepane |

| Thiophenoxide (PhS⁻) | 1-((2,3,5,6-tetrafluoro-4-(phenylthio)phenyl)carbonyl)azepane |

Chemical Transformations of the Azepane Ring System

Azepane is a seven-membered saturated nitrogen heterocycle. Such rings are important structural motifs in many bioactive molecules nih.govjopir.innih.gov. The development of synthetic methods to create functionalized azepanes is an active area of research researchgate.netnih.gov.

In this compound, the azepane ring itself is a simple, saturated hydrocarbon skeleton, making it generally unreactive toward many reagents under mild conditions. The primary site of reactivity in a simple N-alkyl azepane would be the lone pair of electrons on the nitrogen atom. However, in this molecule, the nitrogen atom is part of an amide linkage and is directly bonded to the powerfully electron-withdrawing pentafluorobenzoyl group.

This has two major consequences:

Reduced Nucleophilicity and Basicity: The nitrogen lone pair is delocalized into the carbonyl group through resonance, significantly reducing its availability to act as a nucleophile or a base. Therefore, reactions typical of tertiary amines, such as quaternization or N-oxidation, are not expected to occur readily.

Ring Stability: The C-H bonds of the azepane ring are standard, non-activated sp³-hybridized bonds. Without the presence of adjacent activating groups, transformations of the ring itself (such as ring-opening or functionalization of the carbon skeleton) would require harsh, high-energy conditions, likely leading to the decomposition of the entire molecule. Ring expansion or rearrangement cascades typically require specifically functionalized precursors, which are not present here researchgate.net.

Therefore, the azepane ring in this compound is predicted to be the most chemically inert portion of the molecule under most reaction conditions.

Ring-Opening and Ring-Contraction Reactions

There is no specific information available in the surveyed literature regarding ring-opening or ring-contraction reactions of this compound. While ring-opening reactions of strained, fused-ring systems containing an azetidine ring have been documented, and ring contractions of other azepine derivatives are known, these cannot be directly extrapolated to the reactivity of this compound without experimental evidence. mdpi.comrsc.org

Stereoselective and Regioselective Functionalization of the Azepane Backbone

Detailed studies on the stereoselective and regioselective functionalization of the azepane backbone of this compound are absent from the current scientific literature. Research on other azepane systems has demonstrated that stereoselective and regioselective outcomes can be achieved through various synthetic strategies, often guided by the nature of substituents on the nitrogen atom and the reagents employed. rsc.org However, without specific experimental data for the title compound, any discussion would be purely speculative.

Detailed Mechanistic Elucidation of Key Transformations

A thorough mechanistic understanding of chemical transformations is crucial for reaction optimization and the design of new synthetic methodologies. Unfortunately, no mechanistic studies concerning this compound have been published.

Transition State Analysis and Reaction Coordinate Studies

Computational chemistry, through methods like transition state analysis and reaction coordinate studies, provides deep insights into reaction mechanisms. Such studies have been applied to understand the reactivity of other heterocyclic systems. researchgate.net However, no computational or experimental studies focusing on the transition states or reaction coordinates for transformations involving this compound are currently available.

Advanced Computational and Theoretical Studies on 1 Pentafluorobenzoyl Azepane

Theoretical Prediction of Reactivity and Selectivity

Computational Modeling of Reaction Pathways and Transition States

Computational modeling provides profound insights into the mechanisms of chemical reactions, allowing for the characterization of transient structures like transition states that are difficult or impossible to observe experimentally. The formation of 1-(pentafluorobenzoyl)azepane, an acylation reaction, is a prime candidate for such analysis.

Reaction Pathway Analysis: The synthesis of this compound involves the nucleophilic acyl substitution reaction between azepane and a pentafluorobenzoyl derivative, typically pentafluorobenzoyl chloride. The generally accepted pathway for this type of reaction proceeds through a tetrahedral intermediate. Density Functional Theory (DFT) is a powerful and widely used method to model this process. pitt.eduresearchgate.netrsc.orgmdpi.com DFT calculations can map the potential energy surface of the reaction, identifying the lowest energy path from reactants to products.

The key steps in the reaction pathway that can be modeled include:

Nucleophilic Attack: The nitrogen atom of the azepane ring attacks the electrophilic carbonyl carbon of the pentafluorobenzoyl group.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate where the carbonyl double bond is broken.

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion).

Deprotonation: A final deprotonation step, often assisted by a base or another amine molecule, yields the neutral this compound product.

Transition State Characterization: For each step in the reaction, there is an associated energy barrier, the peak of which is the transition state (TS). Locating and characterizing these transition states is a primary goal of computational reaction modeling. pitt.edunih.gov Using algorithms that search for saddle points on the potential energy surface, the precise geometry and energy of the TS can be calculated. For the rate-determining step, typically the formation or collapse of the tetrahedral intermediate, the calculated activation energy (the energy difference between the reactants and the transition state) can be correlated with the experimentally observed reaction rate.

Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state structure correctly connects the reactants and products on the reaction pathway. mdpi.com

| Species | Description | Relative Energy (kcal/mol) (Hypothetical) |

|---|---|---|

| Reactants | Azepane + Pentafluorobenzoyl Chloride | 0.0 |

| Transition State 1 (TS1) | Formation of Tetrahedral Intermediate | +15.2 |

| Intermediate | Tetrahedral Adduct | +5.8 |

| Transition State 2 (TS2) | Collapse of Intermediate | +12.5 |

| Products | This compound + HCl | -20.7 |

Solvent Effects and Catalytic Enhancement Modeling

The environment in which a reaction occurs can dramatically alter its rate and outcome. Computational models are indispensable for dissecting the complex interactions between solute molecules and the surrounding solvent, as well as the role of catalysts.

Modeling Solvent Effects: Solvent effects are typically modeled using two main approaches:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and often provides a good approximation of how the solvent's polarity stabilizes or destabilizes charged or polar species like reactants, intermediates, and transition states. For the acylation of azepane, a polar solvent would be expected to stabilize the charge separation in the transition state, potentially lowering the activation energy and accelerating the reaction.

Explicit Solvent Models: In this more computationally intensive method, a number of individual solvent molecules are included in the calculation. This allows for the modeling of specific, direct interactions such as hydrogen bonding between the solvent and the reacting molecules. This level of detail is crucial for understanding reactions in protic solvents or where specific solvent-solute interactions are key to the mechanism.

Modeling Catalytic Enhancement: The acylation of amines is frequently accelerated by the addition of a non-nucleophilic base, which can act as a catalyst. Computational studies can elucidate the precise role of this catalyst. For instance, in the formation of this compound, a base like triethylamine (B128534) would be included in the DFT calculation. The model could then explore several possibilities:

The catalyst might interact with the azepane, increasing its nucleophilicity.

The catalyst could be involved in shuttling a proton during the reaction, stabilizing the transition state through a network of hydrogen bonds.

The catalyst may simply act as a scavenger for the HCl byproduct, shifting the reaction equilibrium toward the products.

By calculating the energy profiles of both the uncatalyzed and catalyzed reaction pathways, computational models can quantify the degree of catalytic enhancement and identify the most favorable catalytic mechanism. pitt.edu

| Solvent | Dielectric Constant (ε) | Calculated ΔG‡ (kcal/mol) (Hypothetical) |

|---|---|---|

| Gas Phase | 1 | 24.5 |

| Toluene | 2.4 | 20.1 |

| Dichloromethane | 9.1 | 17.3 |

| Acetonitrile (B52724) | 37.5 | 15.8 |

| Water | 80.1 | 14.9 |

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is insufficient public information to generate a detailed article on the specific applications of This compound according to the provided outline.

The search results indicate that this compound is available commercially as a research chemical. However, there is no specific, published research detailing its use in the following areas as requested:

As a precursor or building block for the synthesis of other complex nitrogen-containing heterocycles or in multi-step convergent synthetic strategies. The available literature discusses the synthesis of azepane derivatives in general, but does not provide examples starting from this compound.

As a specialized chemical or derivatizing reagent. While the pentafluorobenzoyl group is well-known for its use in derivatization for analytical methods like GC/MS, the reagents used are typically highly reactive compounds such as pentafluorobenzoyl chloride or pentafluorobenzyl bromide. nih.govresearchgate.netnih.gov There is no evidence to suggest that the stable amide, this compound, is used for such purposes.

In materials chemistry. No non-biological applications in materials science for this specific compound have been documented in the search results.

Due to the lack of specific research findings, data, or documented applications for this compound, generating an article that is scientifically accurate and strictly adheres to the requested outline is not possible without resorting to speculation or including information on unrelated compounds. Therefore, the request cannot be fulfilled at this time.

Applications of 1 Pentafluorobenzoyl Azepane in Contemporary Chemical Synthesis and Materials Science

Potential in Materials Chemistry (Non-Biological Applications)

Precursors for Specialized Polymers and Molecular Organic Frameworks

There is no scientific literature available that details the use of 1-(pentafluorobenzoyl)azepane as a direct precursor for specialized polymers or as a ligand for the synthesis of molecular organic frameworks. The potential for this compound to act as a monomer or a building block in polymerization or MOF assembly has not been explored in published research. Consequently, there are no research findings or data to report on its role in these applications.

Role in the Design of Organic Electronic Materials (e.g., Organic Light Emitting Diodes, Dye-Sensitized Solar Cells)

Similarly, a review of scientific databases and journals finds no mention of this compound being utilized in the design or fabrication of organic electronic materials. There are no studies that incorporate this compound into the emissive or charge-transporting layers of Organic Light Emitting Diodes (OLEDs), nor is it documented as a component in the sensitizing dyes or electrolytes of Dye-Sensitized Solar Cells (DSSCs). Therefore, no data on its performance or properties in such devices can be provided.

Given the absence of specific research on this compound in these fields, it is not possible to generate data tables or present detailed research findings as requested. The compound remains uncharacterized in the context of contemporary chemical synthesis and materials science for these applications.

Future Research Directions and Emerging Paradigms for 1 Pentafluorobenzoyl Azepane Chemistry

Development of Novel and Sustainable Synthetic Methodologies for its Preparation and Functionalization

The traditional synthesis of amides often relies on coupling reagents that generate significant waste, prompting a shift towards more sustainable methodologies. ucl.ac.uk Future research into the synthesis of 1-(pentafluorobenzoyl)azepane should prioritize the development of green and efficient protocols.

For Preparation:

Biocatalysis: Enzymatic methods, particularly using lipases like Candida antarctica lipase B (CALB), offer a green alternative for amide bond formation. nih.govrsc.org These reactions can be performed in environmentally benign solvents, such as cyclopentyl methyl ether, and often require no additional activating reagents, leading to high yields and simplified purification. nih.gov The application of biocatalysis to the synthesis of this compound from pentafluorobenzoic acid and azepane could significantly improve the sustainability of its production. rsc.orgrsc.org

Mechanochemistry: Solid-state synthesis through ball milling presents a solvent-free or low-solvent approach to amide bond formation. nih.govorganic-chemistry.org This technique has been successfully applied to the synthesis of various primary amides from esters and could be adapted for the direct coupling of pentafluorobenzoyl derivatives with azepane. nih.govacs.orgacs.orgchemrxiv.org The reduction in solvent use and potential for shorter reaction times make mechanochemistry a highly attractive avenue for the sustainable synthesis of this target molecule. organic-chemistry.org

Photocatalysis: Visible-light-mediated photocatalysis has emerged as a powerful tool for amide synthesis under mild conditions. semanticscholar.orgrsc.orgacs.org These methods can utilize readily available starting materials and avoid the need for harsh reagents, offering a more sustainable and energy-efficient synthetic route. acs.orgacs.org

A comparative overview of potential sustainable synthetic methods is presented in Table 1.

Interactive Data Table 1: Comparison of Potential Sustainable Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Key Considerations |

| Biocatalysis | High selectivity, mild conditions, reduced waste. nih.govrsc.org | Enzyme stability and substrate scope. |

| Mechanochemistry | Solvent-free or low-solvent, rapid reaction times. nih.govorganic-chemistry.org | Scalability and control over reaction parameters. |

| Photocatalysis | Mild conditions, use of renewable energy sources. semanticscholar.orgacs.org | Catalyst cost and substrate compatibility. |

For Functionalization:

Late-stage functionalization (LSF) is a powerful strategy in drug discovery for rapidly generating analogs from a common intermediate. acs.orgnih.govtandfonline.comresearchgate.net Developing LSF methods for this compound would be highly valuable. Research should focus on the selective C-H functionalization of the azepane ring, a notoriously challenging transformation. researchgate.netbenthamdirect.com Recent advances in transition-metal catalysis and photoredox catalysis have enabled the functionalization of saturated heterocycles at positions beyond the alpha-carbon, which could be applied to introduce diverse substituents onto the azepane scaffold of this compound. researchgate.netnih.govacs.orgnih.gov

Exploration of Unprecedented Reactivity and Selectivity Profiles

The unique electronic nature of the pentafluorobenzoyl group is expected to impart novel reactivity to the this compound molecule. Future research should aim to explore and exploit these properties to develop unprecedented chemical transformations.

Selective Amide Bond Cleavage: While amide bonds are notoriously stable, their selective cleavage is a significant area of research. acs.orgnih.govorganic-chemistry.orgthieme-connect.com The electron-withdrawing nature of the pentafluorophenyl ring could activate the amide bond towards selective cleavage under specific conditions, potentially enabling the use of the pentafluorobenzoyl group as a traceless activating group or a cleavable directing group.

Photoredox and Electrochemical Reactivity: The electron-deficient aromatic ring could serve as an electron acceptor in photoredox or electrochemical reactions, opening up new avenues for functionalization. For instance, single-electron reduction could lead to radical intermediates, which could then participate in a variety of carbon-carbon or carbon-heteroatom bond-forming reactions.

Nucleophilic Aromatic Substitution: The pentafluorophenyl group is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the selective replacement of one or more fluorine atoms. This could be exploited to introduce a wide range of functional groups onto the aromatic ring, creating a library of derivatives with diverse electronic and steric properties.

Advanced In Silico Approaches for Predictive Chemical Behavior and Design

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. nih.govnih.govrjptonline.orgmedium.com For this compound, in silico approaches can provide valuable insights into its structure, reactivity, and potential applications, thereby guiding experimental efforts.

Conformational Analysis: The seven-membered azepane ring is highly flexible and can adopt multiple low-energy conformations. Molecular dynamics simulations and density functional theory (DFT) calculations can be used to map the conformational landscape of this compound and to understand how the bulky and electron-withdrawing pentafluorobenzoyl group influences the ring's preferred geometry.

Predictive Reactivity Models: Machine learning algorithms can be trained on existing reaction data to predict the outcome of chemical reactions. nih.govnih.govnips.cc Such models could be employed to predict the regioselectivity of C-H functionalization on the azepane ring or the likelihood of success for novel transformations. This would allow researchers to prioritize experiments and accelerate the discovery of new reactions.

AI-Driven Catalyst Design: Artificial intelligence is revolutionizing the field of catalyst design by identifying complex relationships between catalyst structure and performance. joaiar.orgmeryt-chemical.comeurekalert.orgoaepublish.compaperpublications.org For novel reactions involving this compound, AI could be used to design bespoke catalysts that are highly active and selective, thereby overcoming synthetic challenges and enabling new transformations.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of novel chemical discoveries from the laboratory to industrial-scale production is often a significant hurdle. Flow chemistry and automated synthesis platforms offer solutions to this challenge by enabling safer, more efficient, and scalable chemical processes. beilstein-journals.orgresearchgate.netnih.govacs.org

Continuous Flow Synthesis: The synthesis of this compound and its derivatives could be adapted to continuous flow reactors. This would offer several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety by minimizing the accumulation of hazardous reagents or intermediates, and the potential for straightforward scaling-up. beilstein-journals.orgresearchgate.netresearchgate.net

Automated Reaction Optimization: High-throughput experimentation (HTE) platforms can be used to rapidly screen a wide range of reaction parameters, such as catalysts, solvents, and temperatures, to identify the optimal conditions for a given transformation. seqens.comjstar-research.comnih.govacs.orgyoutube.com Integrating HTE with the synthesis and functionalization of this compound would accelerate the development of robust and efficient protocols.

In-line Analysis and Purification: Flow chemistry setups can be equipped with in-line analytical techniques (e.g., NMR, IR, MS) for real-time reaction monitoring and with integrated purification modules (e.g., scavenger resins, liquid-liquid extraction) to afford the desired product in high purity without the need for traditional workup procedures. beilstein-journals.orgresearchgate.netnih.govacs.orgresearchgate.net This "synthesis-to-purification" approach streamlines the entire workflow and reduces manual intervention.

The potential for an automated flow synthesis of a functionalized this compound derivative is outlined in Table 2.

Interactive Data Table 2: Conceptual Automated Flow Synthesis Protocol

| Step | Operation | Technology | Purpose |

| 1 | Reagent Dosing | Syringe Pumps | Precise control of stoichiometry. |

| 2 | Amide Formation | Heated Microreactor | Continuous synthesis of this compound. |

| 3 | C-H Functionalization | Photoreactor | Introduction of a new functional group on the azepane ring. |

| 4 | In-line Analysis | FT-IR/NMR | Real-time monitoring of reaction conversion. |

| 5 | In-line Purification | Scavenger Resin Column | Removal of unreacted starting materials and byproducts. nih.gov |

| 6 | Product Collection | Automated Fraction Collector | Isolation of the purified functionalized product. |

Q & A

Basic Research Question

- NMR Spectroscopy : , , and NMR confirm structure and purity. For example, signals between -140 to -160 ppm indicate para-fluorine interactions in similar compounds .

- Mass Spectrometry : High-resolution ESI-MS differentiates isotopic patterns, critical for verifying molecular formulas .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors stability under varying pH .

How does the azepane ring’s conformational flexibility affect the compound’s pharmacokinetic properties?

Advanced Research Question

- Ring Flexibility : The seven-membered azepane ring adopts boat and chair conformations, influencing solubility and membrane permeability. Molecular dynamics simulations show increased bioavailability compared to rigid six-membered analogs (e.g., piperidine derivatives) .

- Metabolic Stability : Azepane’s slower oxidation rate (vs. piperidine) reduces first-pass metabolism, as demonstrated in fluorophenyl-azepane analogs .

What strategies address contradictions in reported bioactivity data for fluorinated azepane derivatives?

Advanced Research Question

Discrepancies in bioactivity (e.g., receptor binding vs. cellular assays) may arise from:

- Solubility Variability : Use DMSO stock solutions at <0.1% v/v to avoid cytotoxicity artifacts .

- Assay Conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) to stabilize hydrophobic interactions .

- Control Experiments : Include non-fluorinated analogs (e.g., benzoyl-azepane) to isolate fluorine-specific effects .

How can researchers mitigate stability challenges during storage and handling of this compound?

Basic Research Question

- Storage : Store at -20°C under argon in amber vials to prevent photodegradation and hydrolysis .

- Stability Assays : Accelerated degradation studies (40°C/75% RH for 14 days) combined with LC-MS identify major degradation pathways (e.g., hydrolysis to pentafluorobenzoic acid) .

What computational methods predict the compound’s interaction with neurological targets like serotonin receptors?

Advanced Research Question

- Docking Simulations : AutoDock Vina or Schrödinger Suite models binding poses, leveraging crystallographic data from fluorophenyl-piperazine complexes .

- QSAR Models : Electron-withdrawing substituents (e.g., pentafluorobenzoyl) correlate with increased 5-HT receptor affinity in azepane derivatives .

How do steric effects from the pentafluorobenzoyl group influence regioselectivity in derivatization reactions?

Advanced Research Question

- Steric Hindrance : The bulky pentafluorobenzoyl group directs electrophilic substitutions to the azepane nitrogen rather than the aromatic ring. Kinetic studies using -labeling show >90% N-acylation under mild conditions (0°C, 2h) .

- Competitive Pathways : DFT calculations reveal lower activation energy for N-acylation vs. O-acylation by ~15 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.